molecular formula C12H14N2 B3348291 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 16360-20-6

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Cat. No. B3348291
CAS RN: 16360-20-6
M. Wt: 186.25 g/mol
InChI Key: CLLFJMWQXLZVKF-UHFFFAOYSA-N
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Description

“2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” is a chemical compound that belongs to the class of tetrahydropyrazinoindoles . It has been synthesized and evaluated for various biological activities .


Synthesis Analysis

The synthesis of “2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” involves a two-step pathway. The first step is the Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides to give the corresponding Ugi-adducts . This adduct then undergoes intramolecular hydroamination in the presence of K2CO3 in CH3CN at room temperature to afford diastereoselective synthesis of a range of oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” mainly involve its synthesis. The Ugi-four-component condensation and subsequent intramolecular hydroamination are key reactions in its synthesis . Other reactions may involve modifications of the tetrahydropyrazinoindole core .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” can be determined using various analytical techniques. For example, its melting point can be determined using a melting point apparatus . Its solubility can be determined using various solvents. Its spectroscopic properties can be determined using UV-visible, FT-IR, and NMR spectroscopy .

Future Directions

The future directions for research on “2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” could involve further exploration of its synthesis, structure-activity relationships, and biological activities. More studies are needed to fully understand its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-13-6-7-14-11(9-13)8-10-4-2-3-5-12(10)14/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLFJMWQXLZVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC3=CC=CC=C32)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622343
Record name 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

CAS RN

16360-20-6
Record name 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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